molecular formula C14H22O2 B12660745 Octahydro-4,7-methano-1H-inden-5-yl butyrate CAS No. 84962-70-9

Octahydro-4,7-methano-1H-inden-5-yl butyrate

Cat. No.: B12660745
CAS No.: 84962-70-9
M. Wt: 222.32 g/mol
InChI Key: YMXRBJAUZVMBOC-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-inden-5-yl butyrate: is a chemical compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol. It is known for its unique structure, which includes a tricyclic ring system. This compound is often used in the fragrance industry due to its pleasant odor characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-inden-5-yl butyrate typically involves the esterification of octahydro-4,7-methano-1H-indene-5-ol with butyric acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydro-4,7-methano-1H-inden-5-yl butyrate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the butyrate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry: Octahydro-4,7-methano-1H-inden-5-yl butyrate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products .

Biology: In biological research, this compound is used to study the effects of ester compounds on biological systems. It is also used in the development of bioactive molecules .

Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also used in the formulation of perfumes and personal care products .

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-inden-5-yl butyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The ester group in the compound plays a crucial role in its olfactory properties. Additionally, the compound may interact with various enzymes and proteins in biological systems, influencing its bioactivity .

Comparison with Similar Compounds

  • Octahydro-4,7-methano-1H-indene-5-acetaldehyde
  • Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde
  • 4,7-Methano-1H-indene, octahydro-

Comparison:

  • Structural Differences: While these compounds share a similar tricyclic ring system, they differ in their functional groups (e.g., aldehyde, carboxaldehyde, butyrate).
  • Odor Characteristics: Each compound has distinct olfactory properties due to differences in their functional groups.
  • Applications: The unique functional groups in each compound lead to different applications in the fragrance and pharmaceutical industries .

Properties

CAS No.

84962-70-9

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]decanyl butanoate

InChI

InChI=1S/C14H22O2/c1-2-4-14(15)16-13-8-9-7-12(13)11-6-3-5-10(9)11/h9-13H,2-8H2,1H3

InChI Key

YMXRBJAUZVMBOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CC2CC1C3C2CCC3

Origin of Product

United States

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